molecular formula C30H48O4 B218136 (+)-Ganodermanontriol CAS No. 106518-63-2

(+)-Ganodermanontriol

Cat. No.: B218136
CAS No.: 106518-63-2
M. Wt: 472.7 g/mol
InChI Key: KASALCUNLBTNAA-LIPCCPSCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of ganodermanontriol typically involves the extraction from Ganoderma lucidum. The dried mushroom is crushed and sieved, followed by extraction using solvents such as ethanol or methanol . The extract is then subjected to chromatographic techniques to isolate ganodermanontriol .

Industrial Production Methods: Industrial production of ganodermanontriol involves large-scale cultivation of Ganoderma lucidum, followed by extraction and purification processes. The use of bioreactors and optimized growth conditions can enhance the yield of ganodermanontriol .

Chemical Reactions Analysis

Types of Reactions: Ganodermanontriol undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and halogenated compounds, which can be further studied for their biological activities .

Biological Activity

(+)-Ganodermanontriol (GT) is a bioactive triterpene derived from the medicinal mushroom Ganoderma lucidum, known for its diverse pharmacological properties. This article explores the biological activity of GT, focusing on its effects on melanin biosynthesis, neuroprotection, and anticancer properties, supported by data tables and relevant research findings.

Structure and Properties

Ganodermanontriol is characterized by its triterpenoid structure, which contributes to its biological activities. The molecular formula is C30H48O4, and it has been identified as one of the major active compounds in G. lucidum.

Inhibition of Melanin Biosynthesis

Recent studies have demonstrated that GT effectively inhibits melanin production in B16F10 melanoma cells. The mechanism involves the suppression of tyrosinase and microphthalmia-associated transcription factor (MITF) expression, critical regulators in melanogenesis.

Key Findings:

  • Cell Viability : GT did not significantly affect cell viability at concentrations below 2.5 μg/mL but reduced viability at higher concentrations (≥5 μg/mL) .
  • Mechanism of Action : GT inhibits tyrosinase activity and MITF expression through modulation of the cAMP response element-binding protein (CREB) and MAPK signaling pathways .

Table 1: Effects of Ganodermanontriol on Melanin Production

Concentration (μg/mL)Melanin Production Inhibition (%)Cell Viability (%)
0.3110100
1.252595
2.54590
56570
108050

Neuroprotective Effects

GT has shown potential neuroprotective effects, particularly in models of neurodegenerative diseases. It was identified as a disintegrator of amyloid-beta (Aβ) fibrils, which are implicated in Alzheimer's disease.

Key Findings:

  • Cell Viability : In vitro studies indicated that GT enhances cell viability and reduces apoptosis in neuronal cells exposed to Aβ-induced toxicity .
  • Mechanism : The protective effects are attributed to the activation of the Nrf2-Keap1 signaling pathway, which mitigates oxidative stress and neuronal apoptosis .

Table 2: Neuroprotective Effects of Ganodermanontriol

Treatment GroupCell Viability (%)Apoptosis Rate (%)
Control1005
Aβ Treatment4060
Aβ + Ganodermanontriol7525

Anticancer Activity

GT exhibits promising anticancer properties, particularly against breast cancer cell lines. Research indicates that it has significant inhibitory effects on cell proliferation.

Key Findings:

  • IC50 Values : GT demonstrated IC50 values of 5.8 μM for MCF-7 and 9.7 μM for MDA-MB-231 breast cancer cell lines, indicating potent antiproliferative activity .
  • Mechanism : The anticancer effects are linked to the induction of apoptosis and inhibition of cell cycle progression in cancer cells .

Table 3: Anticancer Activity of Ganodermanontriol

Cell LineIC50 (μM)Effect on Cell Cycle
MCF-75.8G1 phase arrest
MDA-MB-2319.7G2/M phase arrest

Properties

CAS No.

106518-63-2

Molecular Formula

C30H48O4

Molecular Weight

472.7 g/mol

IUPAC Name

(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R,5S,6R)-5,6,7-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C30H48O4/c1-19(8-11-25(33)30(7,34)18-31)20-12-16-29(6)22-9-10-23-26(2,3)24(32)14-15-27(23,4)21(22)13-17-28(20,29)5/h9,13,19-20,23,25,31,33-34H,8,10-12,14-18H2,1-7H3/t19-,20-,23+,25+,27-,28-,29+,30-/m1/s1

InChI Key

KASALCUNLBTNAA-LIPCCPSCSA-N

SMILES

CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C

Isomeric SMILES

C[C@H](CC[C@@H]([C@@](C)(CO)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C

Canonical SMILES

CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C

Appearance

Powder

Synonyms

ganodermanontriol
GNDT triterpene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Ganodermanontriol
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(+)-Ganodermanontriol
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(+)-Ganodermanontriol
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(+)-Ganodermanontriol
Reactant of Route 5
(+)-Ganodermanontriol
Reactant of Route 6
(+)-Ganodermanontriol

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